2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
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Description
Scientific Research Applications
Organic Synthesis and Chemical Properties
- The synthesis and reactions of aza-1 phospha-2 cycloheptadienes-4,6 demonstrate complex reactions involving nicotinonitriles, highlighting innovative pathways in organic synthesis (Eberhard, Lampin, & Mathey, 1973).
- A study on 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile explored its non-planar molecular structure, providing insights into the steric effects and intermolecular interactions in similar compounds (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009).
Antiprotozoal Activity
- Research on the synthesis and antiprotozoal activity of aza-analogues of furamidine, including nicotinonitrile derivatives, shows significant findings against Trypanosoma b.rhodesiense and P. falciparum, demonstrating the potential for therapeutic applications in treating protozoal infections (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Material Science and Polymer Chemistry
- A study on copoly(arylene ether)s containing pendant sulfonic acid groups for proton exchange membranes highlights the application of similar compounds in fuel cell technology, emphasizing the importance of sulfonic acid groups in enhancing proton conductivity (Kim, Robertson, Kim, & Guiver, 2009).
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF3N2S/c20-15-5-7-16(8-6-15)26-18-13(11-24)4-9-17(25-18)12-2-1-3-14(10-12)19(21,22)23/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVUWUDKZMGDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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